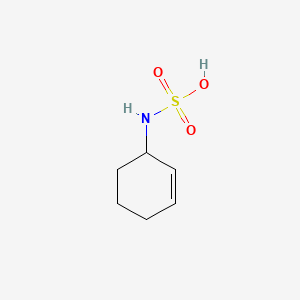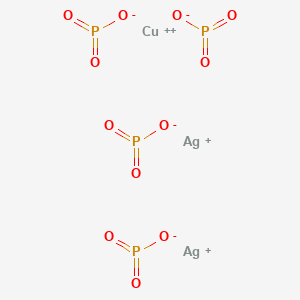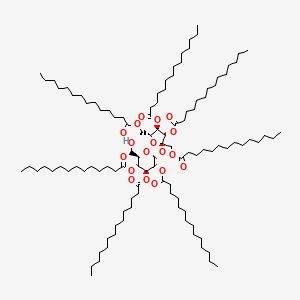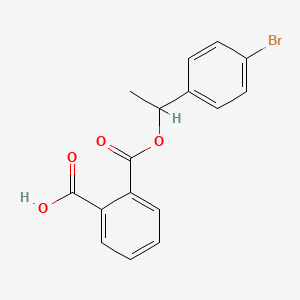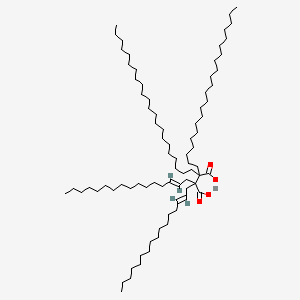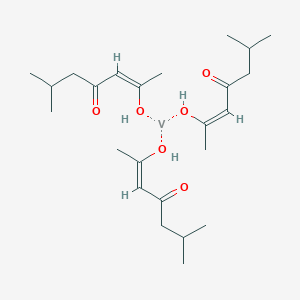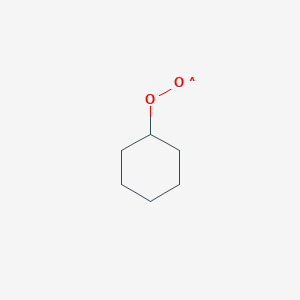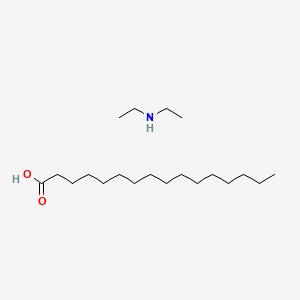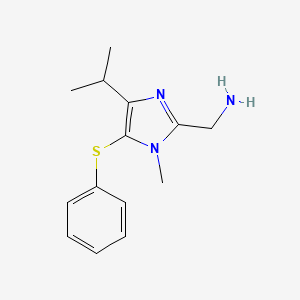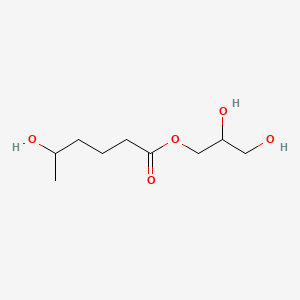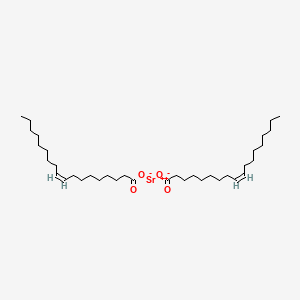
Strontium dioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium dioleate is a chemical compound formed by the combination of strontium and oleic acid. It is often used in various industrial and scientific applications due to its unique properties. Strontium, a member of the alkaline earth metals, is known for its reactivity and ability to form stable compounds with fatty acids like oleic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium dioleate can be synthesized through a reaction between strontium hydroxide and oleic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding oleic acid under controlled temperature and stirring conditions. The resulting mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as solvent extraction and purification processes to ensure high purity and yield. The use of advanced reactors and controlled environments helps in achieving consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Strontium dioleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form strontium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of this compound to strontium metal and oleic acid.
Substitution: It can participate in substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas or other reducing agents can facilitate reduction reactions.
Substitution Reagents: Halogens or other reactive species can be used for substitution reactions.
Major Products Formed:
Oxidation: Strontium oxide and various organic by-products.
Reduction: Strontium metal and oleic acid.
Substitution: New strontium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Strontium dioleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in bone regeneration and repair.
Industry: this compound is used in the production of lubricants, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism by which strontium dioleate exerts its effects involves its interaction with biological molecules and cellular pathways. Strontium ions can replace calcium ions in biological systems, influencing bone metabolism and promoting bone growth. The oleate component may also play a role in enhancing the bioavailability and stability of the compound.
Comparación Con Compuestos Similares
Strontium Ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action in promoting bone growth.
Strontium Carbonate: Commonly used in pyrotechnics and ceramics, it shares some chemical properties with strontium dioleate.
Strontium Chloride: Used in dental care products, it has different applications but similar reactivity.
Uniqueness: this compound is unique due to its combination of strontium and oleic acid, which imparts specific properties such as enhanced solubility in organic solvents and potential biological activity. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
59039-08-6 |
|---|---|
Fórmula molecular |
C36H66O4Sr |
Peso molecular |
650.5 g/mol |
Nombre IUPAC |
strontium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clave InChI |
QRGQLRSDSGSLBD-CVBJKYQLSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Sr+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


